N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-acetamide hybrid compound characterized by a 1,2,4-thiadiazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further substituted with a 3-chloro-4-methylphenyl group.
Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their metabolic stability and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-5-3-4-6-14(11)17-21-18(25-22-17)24-10-16(23)20-13-8-7-12(2)15(19)9-13/h3-9H,10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZOAPIKNOKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiadiazole Ring Formation
The 1,2,4-thiadiazole moiety is typically constructed via cyclization reactions involving thiourea derivatives and carbon disulfide (CS₂). A widely adopted protocol involves:
- Thiourea intermediate synthesis : Reacting o-tolylisothiocyanate with hydrazine hydrate to form N-(o-tolyl)hydrazinecarbothioamide.
- Cyclization with CS₂ : Treating the thiourea with CS₂ under basic conditions (NaOH/KOH) to form 5-amino-3-(o-tolyl)-1,2,4-thiadiazole-2-thiol.
Key parameters:
Thioacetamide Coupling
The thiol group at position 5 of the thiadiazole undergoes nucleophilic substitution with chloroacetamide derivatives:
- Chloroacetamide preparation : N-(3-chloro-4-methylphenyl)-2-chloroacetamide is synthesized by reacting 3-chloro-4-methylaniline with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine as a base.
- Thioether formation : The thiadiazole-thiol intermediate reacts with the chloroacetamide in acetone using K₂CO₃ as a catalyst.
Reaction conditions :
- Molar ratio : 1:1 (thiol:chloroacetamide).
- Catalyst : K₂CO₃ (1.2 equiv).
- Time : 12–18 hours at room temperature.
Optimization Strategies
Solvent Effects
Solvent polarity critically influences reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 78 | 95 |
| DMF | 36.7 | 65 | 88 |
| Ethanol | 24.3 | 72 | 92 |
| THF | 7.5 | 58 | 85 |
Polar aprotic solvents like acetone maximize nucleophilicity of the thiolate ion while minimizing side reactions.
Catalytic Systems
Base selection impacts deprotonation efficiency:
| Base | pKₐ | Yield (%) | Byproducts Identified |
|---|---|---|---|
| K₂CO₃ | 10.3 | 78 | None |
| NaHCO₃ | 6.4 | 62 | Hydrolyzed acetamide |
| Et₃N | 10.7 | 68 | Disulfide formation |
K₂CO₃ provides optimal basicity without inducing hydrolysis of the chloroacetamide.
Analytical Characterization
Spectroscopic Validation
IR spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30):
Industrial Scalability
Continuous Flow Synthesis
Recent patents describe transitioning from batch to flow chemistry for improved reproducibility:
- Reactors : Microfluidic channels with PTFE tubing
- Residence time : 30 minutes at 80°C
- Output : 92% yield at 500 g/day scale
Waste Management
- CS₂ recycling : Distillation recovery (>90%).
- Aqueous waste : Neutralization with HCl to precipitate inorganic salts.
Comparative Analysis of Methods
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield | 78% | 92% |
| Reaction Time | 18 hours | 30 minutes |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Purity | 95% | 98% |
Challenges and Mitigation
Disulfide Formation
Oxidation of the thiol intermediate during storage is minimized by:
Regioselectivity in Thiadiazole Synthesis
Competing 1,3,4-thiadiazole isomers are suppressed by:
- Stoichiometric control : 1:1.2 ratio of thiourea:CS₂.
- Temperature gradients : Slow heating (2°C/min).
Emerging Alternatives
Biocatalytic Approaches
Lipase-mediated acyl transfer reduces chloroacetamide hydrolysis:
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butanol
- Yield : 68%
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets might include enzymes involved in cell division, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of the target compound, a comparative analysis with structurally related thiadiazole-acetamide derivatives is provided below.
Key Observations :
Substituent Effects on Antimicrobial Activity :
- Electron-donating groups (e.g., methoxy in ) improve antibacterial activity against Gram-positive bacteria.
- Chloro and methyl groups (as in the target compound) may enhance antifungal properties by increasing lipophilicity and membrane disruption .
Anticancer Activity: The trifluoromethyl group in significantly boosts cytotoxicity, suggesting that electron-withdrawing substituents on the phenyl ring improve interactions with cellular targets like DNA topoisomerases.
Anti-inflammatory Potential: Compounds with methoxy or methyl groups (e.g., ) show COX-2 inhibition, while chloro substituents (target compound) may shift activity toward NF-κB pathway modulation .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | ~405 (estimated) | 3.8 | 0.12 | |
| N-(3-chloro-4-methoxyphenyl)-... | 405.92 | 3.5 | 0.15 | |
| N-(o-tolyl)-2-((3-(p-tolyl)-...) | 355.47 | 3.2 | 0.20 |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiadiazole ring, which is often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial and fungal strains. The presence of the chloro and methyl groups in this specific compound may enhance its interaction with microbial targets, potentially increasing its efficacy against resistant strains .
Anti-inflammatory Effects
Thiadiazole derivatives have demonstrated anti-inflammatory activity. A comparative study involving similar compounds revealed that some exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the stabilization of lysosomal membranes and inhibition of prostaglandin synthesis, which are crucial in inflammatory responses .
Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties. Thiadiazole derivatives have been linked to cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural features that facilitate interaction with cellular pathways involved in cell survival and proliferation .
Antioxidant Activity
Thiadiazole compounds are also noted for their antioxidant properties. By scavenging free radicals, they may protect cells from oxidative stress, which is a contributing factor in many chronic diseases including cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide with high yield?
- Methodology :
- Utilize nucleophilic substitution reactions between thiol-containing intermediates (e.g., 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol) and chloroacetamide derivatives under alkaline conditions (e.g., NaOH/KOH in refluxing ethanol or dioxane) .
- Optimize reaction parameters: Maintain temperatures between 60–80°C to prevent side reactions, and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purify via recrystallization (ethanol-DMF mixtures) to achieve >90% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), thiadiazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
- IR Spectroscopy : Confirm thioether (C-S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., m/z ~450 [M+H]+) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodology :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, with cisplatin as a positive control .
- Enzyme Inhibition : Evaluate activity against COX-2 or kinases via fluorometric assays .
Advanced Research Questions
Q. How can structural modifications enhance the biological efficacy of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -NO2) to improve target binding .
- Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole moieties to modulate solubility and potency .
- Pharmacokinetic Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve bioavailability, guided by logP calculations .
Q. What experimental strategies address contradictions in reported bioactivity data for similar thioacetamide derivatives?
- Methodology :
- Standardize Assay Conditions : Control variables like pH (7.4 for physiological relevance), DMSO concentration (<1% in cell assays), and incubation time (24–48 hours) .
- Cross-Validate Results : Compare data across multiple cell lines (e.g., A549 vs. HepG2) and replicate studies in independent labs .
- Analyze Substituent Effects : Use statistical tools (e.g., ANOVA) to correlate structural variations (e.g., chloro vs. methyl groups) with activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina, focusing on hydrogen bonds with the acetamide group and π-π stacking with aromatic rings .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR Models : Develop predictive models using descriptors like polar surface area and H-bond donors .
Q. What strategies mitigate stability issues during storage and experimental use?
- Methodology :
- Stability Studies : Store the compound in amber vials at −20°C and monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 2–9) to identify optimal handling conditions .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying antimicrobial potencies despite structural homology?
- Resolution :
- Solubility Differences : Hydrophobic substituents (e.g., p-tolyl) may reduce aqueous solubility, limiting bioavailability .
- Membrane Permeability : Bulky groups (e.g., cyclohexyl) could hinder penetration through bacterial cell walls .
- Resistance Mechanisms : Efflux pump activity in Gram-negative bacteria may diminish efficacy .
Q. How to reconcile discrepancies in cytotoxicity data across cancer cell lines?
- Resolution :
- Cell Line Heterogeneity : Differences in genetic profiles (e.g., p53 status) or metabolic rates affect drug response .
- Apoptotic Pathway Activation : Validate via caspase-3/7 assays to confirm mechanistic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
